

# Application Notes: Supercritical CO<sub>2</sub> Dyeing of Cotton with **Lac Dye** Extract

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

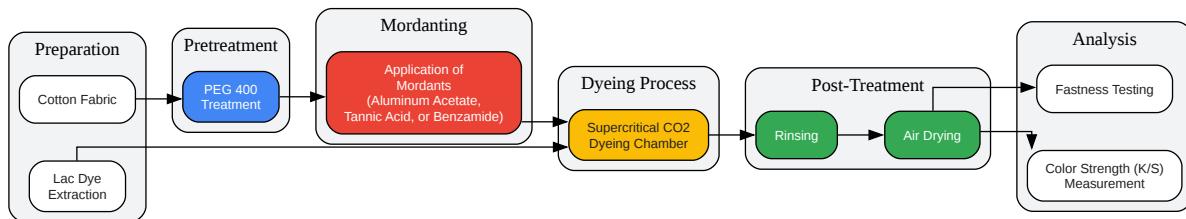
|                |          |
|----------------|----------|
| Compound Name: | Lac Dye  |
| Cat. No.:      | B1674214 |

[Get Quote](#)

## Introduction

The textile industry is a major consumer of water and a significant contributor to water pollution, largely due to conventional aqueous dyeing processes. Supercritical fluid dyeing using carbon dioxide (scCO<sub>2</sub>) presents a sustainable, water-free alternative.<sup>[1][2]</sup> This technology utilizes CO<sub>2</sub> in its supercritical state (above 31.1°C and 7.4 MPa), where it exhibits properties of both a liquid and a gas, acting as a solvent for dyes.<sup>[2]</sup> This process is particularly advantageous as it eliminates wastewater generation and the need for drying, thus saving energy.<sup>[1]</sup>

While scCO<sub>2</sub> dyeing has been successfully implemented for synthetic fibers, its application to natural fibers like cotton has been challenging. Cotton's hydrophilic nature and the insolubility of conventional cotton dyes in nonpolar scCO<sub>2</sub> have been major hurdles.<sup>[3]</sup> Recent advancements, however, have demonstrated that with appropriate pretreatment and the use of mordants, cotton can be effectively dyed with natural dyes like lac in a scCO<sub>2</sub> medium.<sup>[1][4][5]</sup>


**Lac dye**, a natural colorant extracted from the resinous secretions of the insect Kerria lacca, offers a vibrant, eco-friendly alternative to synthetic dyes.<sup>[1]</sup> This document provides detailed protocols for the supercritical CO<sub>2</sub> dyeing of cotton using **lac dye** extract, including fabric pretreatment and the use of various mordants to enhance dye uptake and fastness.

## Principle of the Method

The supercritical CO<sub>2</sub> dyeing process for cotton with **lac dye** involves several key steps:

- Pretreatment with a Swelling Agent: Cotton fibers are pretreated with a swelling agent like Polyethylene Glycol (PEG). PEG acts as a plasticizer, opening up the fiber structure and making it more accessible to the dye molecules in the non-aqueous scCO<sub>2</sub> environment.[\[1\]](#) [\[6\]](#)
- Mordanting: Mordants are essential for improving the affinity between the **lac dye** and the cotton fibers, thereby enhancing color strength and fastness properties.[\[1\]](#) This protocol explores the use of aluminum acetate, tannic acid, and benzamide as mordants. These mordants form complexes with the dye and the fiber, effectively locking the color in place.[\[1\]](#)
- Supercritical CO<sub>2</sub> Dyeing: In a high-pressure vessel, the pretreated and mordanted cotton, along with the **lac dye** extract, is subjected to supercritical CO<sub>2</sub>. The scCO<sub>2</sub> acts as a solvent, dissolving the **lac dye** and transporting it deep into the cotton fibers.[\[1\]](#) The high diffusivity of scCO<sub>2</sub> ensures uniform dye penetration.
- Depressurization and CO<sub>2</sub> Recycling: After the dyeing cycle, the pressure is released, and the CO<sub>2</sub> returns to its gaseous state, leaving the dye entrapped within the fibers. The CO<sub>2</sub> can then be captured and recycled for subsequent dyeing cycles, making the process highly sustainable.

## Experimental Workflow



[Click to download full resolution via product page](#)

*Experimental workflow for supercritical CO<sub>2</sub> dyeing of cotton with **lac dye**.*

## Data Presentation

The following table summarizes the color strength (K/S values) of cotton fabrics dyed with **lac dye** under different conditions. Higher K/S values indicate a stronger color yield.

| Dyeing Method            | Pretreatment/Mordant       | K/S Value          |
|--------------------------|----------------------------|--------------------|
| Water Dyeing             | -                          | 1.10 - 1.76        |
| scCO <sub>2</sub> Dyeing | -                          | 0.85               |
| scCO <sub>2</sub> Dyeing | PEG 400                    | up to 4.26         |
| scCO <sub>2</sub> Dyeing | PEG 400 + Aluminum Acetate | 6.35               |
| scCO <sub>2</sub> Dyeing | PEG 400 + Tannic Acid      | Data not specified |
| scCO <sub>2</sub> Dyeing | PEG 400 + Benzamide        | Data not specified |

Data sourced from a comparative study on water and supercritical CO<sub>2</sub> dyeing of cotton with **lac dye**.<sup>[1][4][5]</sup>

## Experimental Protocols

### Lac Dye Extraction

This protocol describes the extraction of the dye from lac resin.

Materials:

- Lac resin
- Ethanol
- Deionized water
- Beaker
- Heating mantle with magnetic stirrer
- Filter paper

- Oven

Procedure:

- Prepare a 60:40 (v/v) ethanol-water solution.
- Add the lac resin to the ethanol-water solution at a solid-liquid ratio of 1:10.
- Heat the mixture to 70°C and stir for 1 hour, maintaining a neutral pH.
- After 1 hour, filter the solution to separate the extract from the solid residue.
- The resulting filtrate is the **lac dye** extract. It can be used directly or evaporated to a powder form for storage.

## Cotton Fabric Pretreatment

This protocol details the pretreatment of cotton fabric to enhance dye uptake in the scCO<sub>2</sub> environment.

Materials:

- Scoured and bleached 100% cotton fabric
- Polyethylene Glycol 400 (PEG 400)
- Deionized water
- Beaker
- Padding machine or bath

Procedure:

- Prepare an aqueous solution of PEG 400. The concentration should be optimized based on the specific fabric and desired outcome, but a typical starting point is 5-10% (w/v).
- Immerse the cotton fabric in the PEG 400 solution, ensuring it is fully saturated.

- Pass the fabric through a padding machine to achieve a uniform application of the PEG 400 solution. Alternatively, soak the fabric in the solution for a predetermined time (e.g., 30 minutes) and then gently squeeze out the excess liquid.
- Dry the pretreated fabric at room temperature or in an oven at a low temperature (e.g., 60°C) before the mordanting step.

## Mordanting

This protocol describes the application of mordants to the pretreated cotton fabric. The mordanting can be carried out before the dyeing process.

### Materials:

- PEG 400 pretreated cotton fabric
- Mordant: Aluminum Acetate, Tannic Acid, or Benzamide
- Deionized water
- Beaker or dyeing vessel

### Procedure:

- Prepare a solution of the chosen mordant. Recommended starting concentrations are:
  - Aluminum Acetate: 5% on the weight of fabric (owf)
  - Tannic Acid: 8% owf
  - Benzamide: Concentration to be optimized
- Immerse the PEG 400 pretreated cotton fabric in the mordant solution.
- The mordanting process can be carried out at room temperature for a specified duration (e.g., 1 hour) or with gentle heating (e.g., 60°C for 30 minutes) to enhance uptake.
- After mordanting, the fabric can be rinsed lightly and dried before being introduced into the supercritical CO<sub>2</sub> dyeing vessel.

## Supercritical CO<sub>2</sub> Dyeing

This protocol outlines the dyeing of the pretreated and mordanted cotton fabric with **lac dye** extract using supercritical CO<sub>2</sub>.

Equipment:

- Supercritical fluid dyeing apparatus

Materials:

- Pretreated and mordanted cotton fabric
- **Lac dye** extract powder
- High-purity CO<sub>2</sub>

Procedure:

- Place the pretreated and mordanted cotton fabric and the **lac dye** extract powder inside the high-pressure dyeing vessel of the supercritical fluid dyeing apparatus. The amount of **lac dye** can range from 1-4% owf.[\[1\]](#)
- Seal the vessel and purge it with gaseous CO<sub>2</sub> to remove any air.
- Pressurize the vessel with liquid CO<sub>2</sub> and heat it to the desired supercritical conditions. The optimal reported conditions are:
  - Temperature: 100°C[\[1\]](#)
  - Pressure: 20 MPa[\[1\]](#)
- Once the supercritical state is reached, circulate the scCO<sub>2</sub> through the vessel to dissolve the **lac dye** and facilitate its diffusion into the cotton fibers.
- Maintain the dyeing process for a duration of 90 minutes.[\[1\]](#)
- After the dyeing cycle is complete, stop the circulation and carefully depressurize the vessel. The CO<sub>2</sub> will transition to a gaseous state and can be vented or collected for recycling.

- Open the vessel and remove the dyed cotton fabric.

## Post-Dyeing Treatment

This final protocol describes the cleaning of the dyed fabric to remove any unfixed surface dye.

Materials:

- Dyed cotton fabric
- Nonionic detergent
- Deionized water
- Beaker or washing bath

Procedure:

- Prepare a washing bath containing a 2% solution of a nonionic detergent in deionized water.
- Heat the washing bath to 50°C.
- Immerse the dyed cotton fabric in the bath and agitate gently for a few minutes to remove any residual dye from the surface.
- Rinse the fabric thoroughly with clean water until the water runs clear.
- Allow the fabric to air dry at room temperature.

## References

- 1. emerald.com [emerald.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. autex2024.tul.cz [autex2024.tul.cz]
- To cite this document: BenchChem. [Application Notes: Supercritical CO<sub>2</sub> Dyeing of Cotton with Lac Dye Extract]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674214#supercritical-co2-dyeing-of-cotton-using-lac-dye-extract>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)